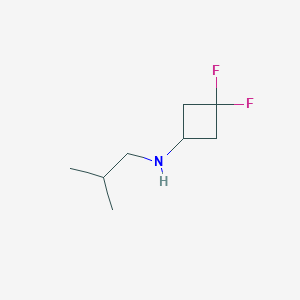
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine
説明
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine is a chemical compound with the following properties:
- IUPAC Name : 3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine.
- Molecular Formula : C<sub>12</sub>H<sub>15</sub>F<sub>2</sub>NO.
- Molecular Weight : 227.25 g/mol.
- CAS Number : 1879264-44-4.
Synthesis Analysis
The synthesis of this compound involves the introduction of a difluoro group and a 2-methylpropyl (isobutyl) group onto a cyclobutan-1-amine scaffold. Specific synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine consists of a cyclobutan-1-amine core with a difluoro substitution at the 3,3 positions and an isobutyl group attached to one of the nitrogen atoms. The InChI code for this compound is: 1S/C<sub>12</sub>H<sub>15</sub>F<sub>2</sub>NO/c1-16-11-4-2-3-9(5-11)8-15-10-6-12(13,14)7-10/h2-5,10,15H,6-8H<sub>2</sub>,1H<sub>3</sub>.
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Potential reactions include nucleophilic substitutions, amine reactions, and cyclobutane ring-opening reactions. Detailed studies would provide insights into its chemical behavior.
Physical And Chemical Properties Analysis
- Storage Temperature : Recommended storage temperature is 2–8°C.
- Purity : Typically available at 95% purity.
- Appearance : No specific information provided in the results.
科学的研究の応用
Synthesis and Transformation
- The geminal difluorocyclobutane core, closely related to "3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine," is highlighted for its value in medicinal chemistry. A notable advancement is the migratory gem-difluorination of aryl-substituted methylenecyclopropanes (MCPs) to synthesize 2-arylsubstituted gem-difluorocyclobutanes. This process utilizes commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement under mild conditions, yielding products that serve as useful precursors for further transformation into biologically relevant structures (Lin et al., 2021).
Building Blocks for Drug Discovery
- Research emphasizes the importance of amine-substituted cyclobutanes and cyclopropanes as crucial substructures in biologically active compounds. A study presented a diastereo- and enantioselective method for synthesizing various polysubstituted aminocyclobutanes and aminocyclopropanes. This method leverages CuH-catalyzed hydroamination of strained trisubstituted alkenes, highlighting the enhanced reactivity of these compounds and their potential in creating diverse and complex molecular architectures (Feng et al., 2019).
Novel Functionalized Cyclobutanes
- A different approach led to the preparation of novel series of 3-aminocyclobut-2-en-1-ones by the condensation of cyclobuta-1,3-diones with a phenylalanine-derived primary amine. These compounds exhibited potent antagonistic activity against VLA-4, showcasing the therapeutic potential of cyclobutane derivatives in addressing biological targets (Brand et al., 2003).
Multigram Synthesis of Building Blocks
- Another significant contribution is the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, demonstrating the feasibility of synthesizing these compounds on a larger scale. This advancement supports their incorporation into a broader range of pharmaceuticals and research chemicals, underlining the adaptability and utility of the cyclobutane core in drug development (Ryabukhin et al., 2018).
Safety And Hazards
For safety information, please refer to the Material Safety Data Sheet (MSDS) available here. Always handle chemical compounds with appropriate precautions.
将来の方向性
Future research could focus on the following aspects:
- Biological Activity : Investigate potential biological targets or applications.
- Synthetic Modifications : Explore derivatization strategies to enhance properties.
- Pharmacological Studies : Assess its pharmacokinetics and pharmacodynamics.
Remember that this analysis is based on available data, and further research is essential to fully understand the compound’s properties and potential applications.
特性
IUPAC Name |
3,3-difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(2)5-11-7-3-8(9,10)4-7/h6-7,11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAGDWIRLUDZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-(2-methylpropyl)cyclobutan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



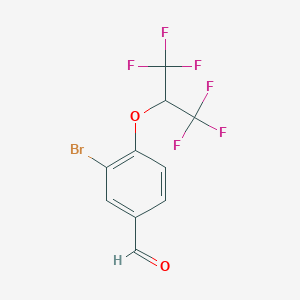
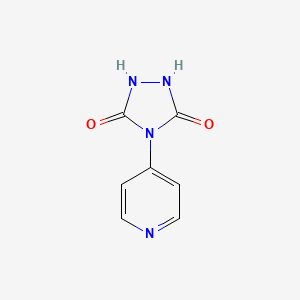
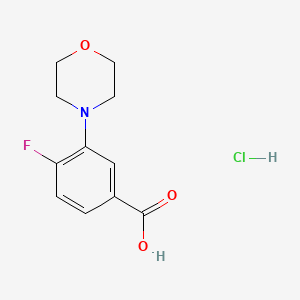
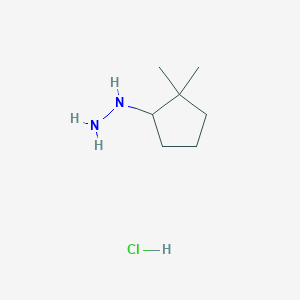
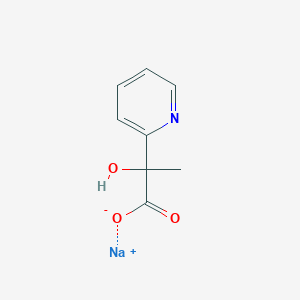
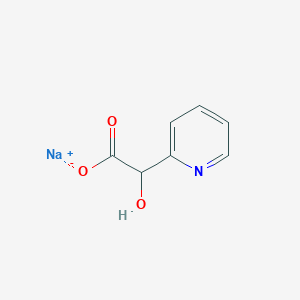
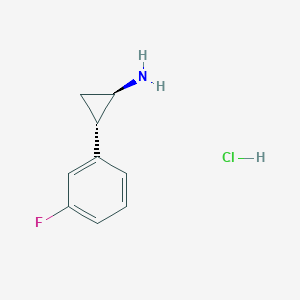
![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-](/img/structure/B1449346.png)
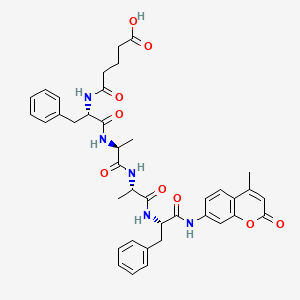
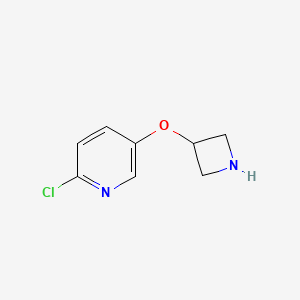
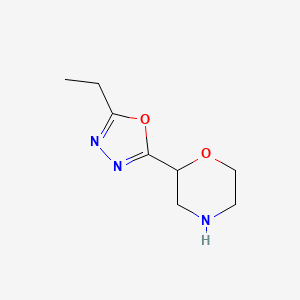
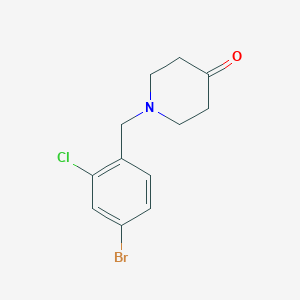
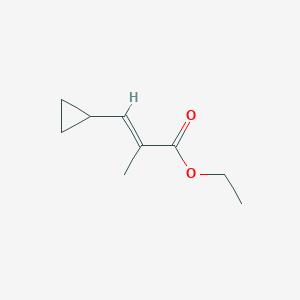
![8-(2-(4-Bromo-2-chlorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1449353.png)